N-(1-methyl-5-oxopyrrolidin-3-yl)-5-phenoxyfuran-2-carboxamide
Description
N-(1-methyl-5-oxopyrrolidin-3-yl)-5-phenoxyfuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidinone ring, a phenoxy group, and a furan carboxamide moiety, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
N-(1-methyl-5-oxopyrrolidin-3-yl)-5-phenoxyfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-18-10-11(9-14(18)19)17-16(20)13-7-8-15(22-13)21-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQHWUDKTXWJBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)NC(=O)C2=CC=C(O2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-5-oxopyrrolidin-3-yl)-5-phenoxyfuran-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidinone ring, followed by the introduction of the phenoxy group and the furan carboxamide moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often require optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-5-oxopyrrolidin-3-yl)-5-phenoxyfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, halides). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenoxy or furan derivatives.
Scientific Research Applications
N-(1-methyl-5-oxopyrrolidin-3-yl)-5-phenoxyfuran-2-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industry: The compound can be utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1-methyl-5-oxopyrrolidin-3-yl)-5-phenoxyfuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-(1-methyl-5-oxopyrrolidin-3-yl)carbamate
- 2-methyl-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide
Uniqueness
N-(1-methyl-5-oxopyrrolidin-3-yl)-5-phenoxyfuran-2-carboxamide is unique due to its combination of a pyrrolidinone ring, phenoxy group, and furan carboxamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
